

An In-depth Technical Guide to the Aromaticity and Electron Counting of Olympicene

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Compound of Interest

Compound Name: *Olympicene*

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Abstract

Olympicene (6H-Benzo[cd]pyrene) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene rings, arranged in a structure reminiscent of the Olympic rings. Its unique topology and electronic properties have garnered significant interest in materials science and organic electronics. This technical guide provides a comprehensive analysis of the aromaticity and electron counting principles governing **olympicene**. We delve into the application of Hückel's rule, present quantitative data from computational studies, and outline the experimental and theoretical protocols used to characterize this molecule.

Introduction to Olympicene

First synthesized in 2012 by Anish Mistry and David Fox at the University of Warwick, **olympicene** ($C_{19}H_{12}$) was conceived to celebrate the London Olympics.^[1] The molecule consists of a planar benzo[c]phenanthrene scaffold forced into planarity by a central methylene bridge (-CH₂-).^[2] This structural feature distinguishes it from related non-planar molecules.^[1] Its relationship to graphene and potential applications in next-generation solar cells and LEDs make it a subject of ongoing research.^[3] The structure of **olympicene** has been famously visualized at the single-molecule level using non-contact atomic force microscopy (AFM).^[3]

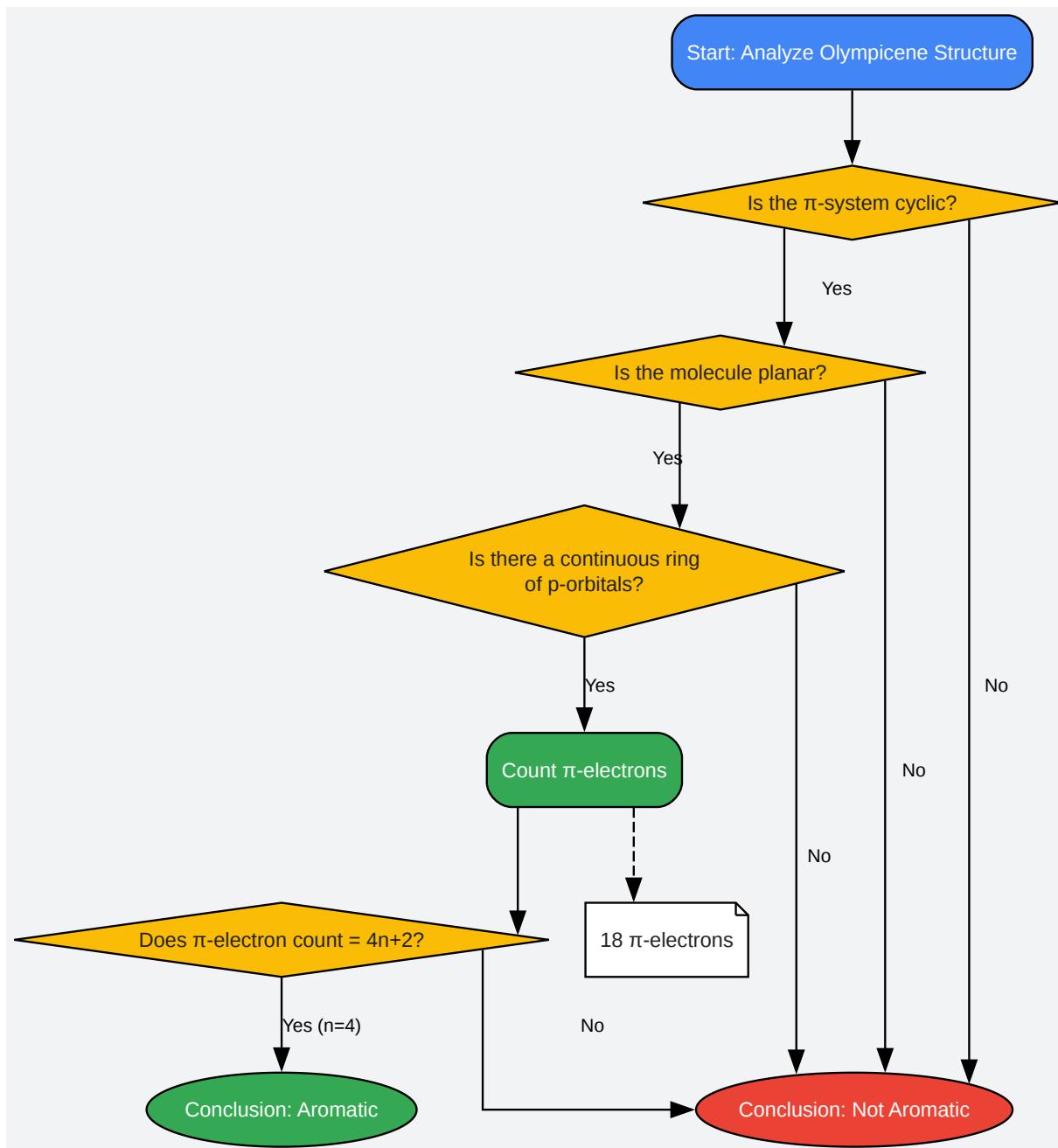
Electron Counting and Hückel's Rule

The aromaticity of a cyclic, planar, and fully conjugated molecule can be predicted using Hückel's rule, which states that the system must contain $4n+2 \pi$ -electrons, where 'n' is a non-negative integer.[\[1\]](#)

Olympicene possesses a total of 18 π -electrons within its extended, planar conjugated system. Applying Hückel's rule: $4n + 2 = 18$ $4n = 16$ $n = 4$

Since 'n' is a positive integer (4), **olympicene** fulfills this critical criterion for aromaticity.[\[1\]](#) It is important to note that this applies to the periphery of the π -system. The central five-membered ring containing the sp^3 -hybridized CH_2 group is not aromatic.[\[1\]](#)

The logical application of aromaticity rules to **olympicene** is outlined in the diagram below.

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Caption: Logical workflow for applying Hückel's rule to determine the aromaticity of **olympicene**.

Quantitative Analysis of Aromaticity

The aromatic character of **olympicene** is not merely a theoretical concept but can be quantified through various computational and experimental methods. Key indicators include bond length equalization, Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE).

Bond Length Equalization

A hallmark of aromatic systems is the delocalization of π -electrons, which leads to an averaging of the carbon-carbon bond lengths. In a purely aromatic system like benzene, all C-C bonds are identical (1.39 Å), intermediate between a typical single bond (~1.54 Å) and a double bond (~1.34 Å).^[4] In polycyclic systems like **olympicene**, a high degree of bond length equalization within the rings indicates significant aromatic character.

Computational studies using Density Functional Theory (DFT) have determined the optimized geometry and bond lengths of **olympicene**. The table below summarizes these findings, demonstrating a pattern of shortened single bonds and elongated double bonds consistent with an aromatic structure.

Bond	Bond Length (Å)	Bond	Bond Length (Å)
C1-C2	1.38 Å	C10-C11	1.42 Å
C2-C3	1.42 Å	C11-C12	1.37 Å
C3-C4	1.41 Å	C12-C13	1.42 Å
C4-C5	1.38 Å	C13-C14	1.42 Å
C5-C6	1.43 Å	C14-C15	1.37 Å
C6-C7	1.43 Å	C15-C16	1.43 Å
C7-C8	1.37 Å	C16-C17	1.46 Å
C8-C9	1.42 Å	C17-C18	1.51 Å
C9-C1	1.43 Å	C18-C6	1.51 Å
C3-C10	1.43 Å	C18-C19	1.51 Å
C9-C16	1.43 Å	C5-C19	1.51 Å

Data sourced from
DFT calculations
presented in a study
on **olympicene**
sensors.^[5]

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity, calculated by placing a "ghost" atom (Bq) at the center of a ring and computing its magnetic shielding. A negative NICS value (diatropic ring current) indicates aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. Values near zero are indicative of non-aromatic character. Recent studies have utilized DFT to calculate NICS values for **olympicene** isomers.^[6]

While specific NICS values for each individual ring in the parent **olympicene** molecule are not readily available in the literature, the table below presents typical calculated NICS(1) values (probe at 1 Å above the ring plane) for related aromatic systems to provide context.

Compound	Ring	NICS(1) (ppm)	Aromaticity
Benzene	-	-10.2	Aromatic
Naphthalene	-	-9.9	Aromatic
Anthracene	Outer Rings	-11.5	Aromatic
Anthracene	Central Ring	-6.8	Aromatic
Phenanthrene	Outer Rings	-10.9	Aromatic
Phenanthrene	Central Ring	-5.0	Aromatic
Comparative data from various computational studies.			

Based on its structure and electron count, the outer benzene rings of **olympicene** are expected to exhibit strongly negative NICS values, confirming their local aromaticity.

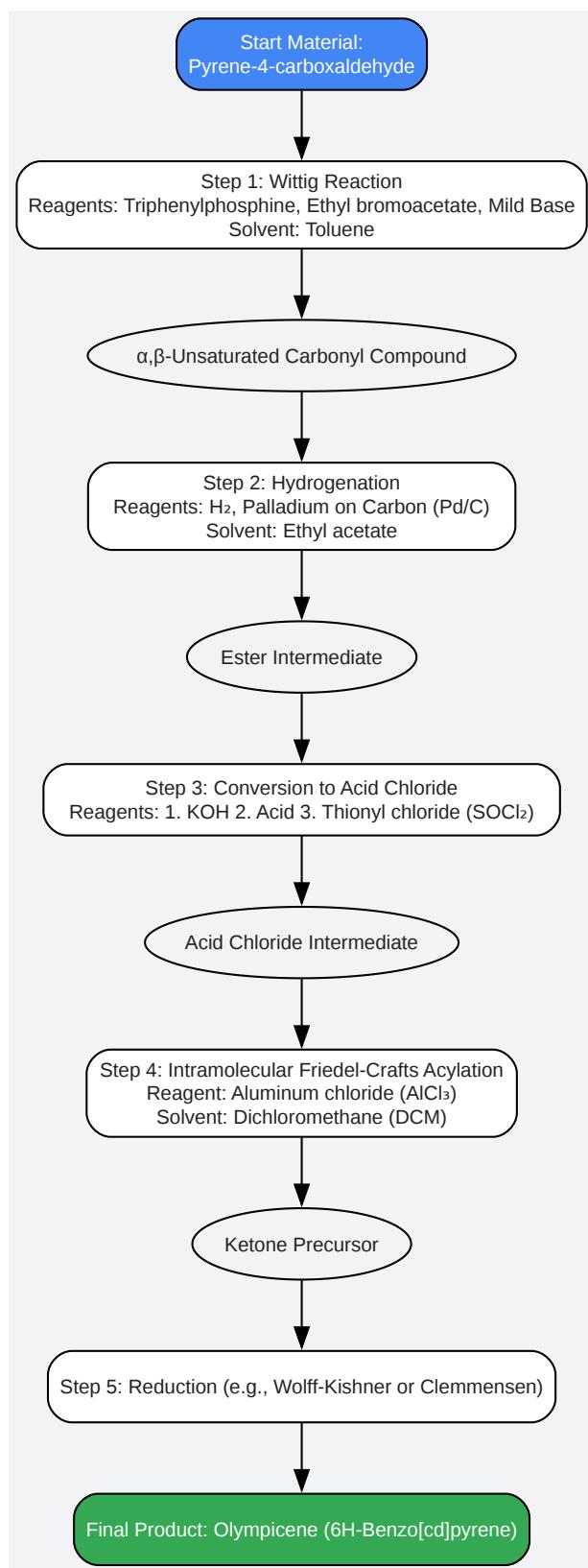
Aromatic Stabilization Energy (ASE)

ASE is the energy by which a cyclic conjugated compound is more stable than its hypothetical acyclic analogue.^[7] It quantifies the extra stability gained through electron delocalization. While a specific ASE value for **olympicene** has not been reported, it is expected to be significant, contributing to its overall stability. For context, the experimentally determined ASE of benzene is approximately 36 kcal/mol.^[8]

Methodologies and Protocols

Synthesis of Olympicene

The original synthesis of **olympicene** was a multi-step process starting from pyrene-4-carboxaldehyde. The experimental procedures were documented on the ChemSpider Synthetic Pages.^[3] The general workflow is outlined below.

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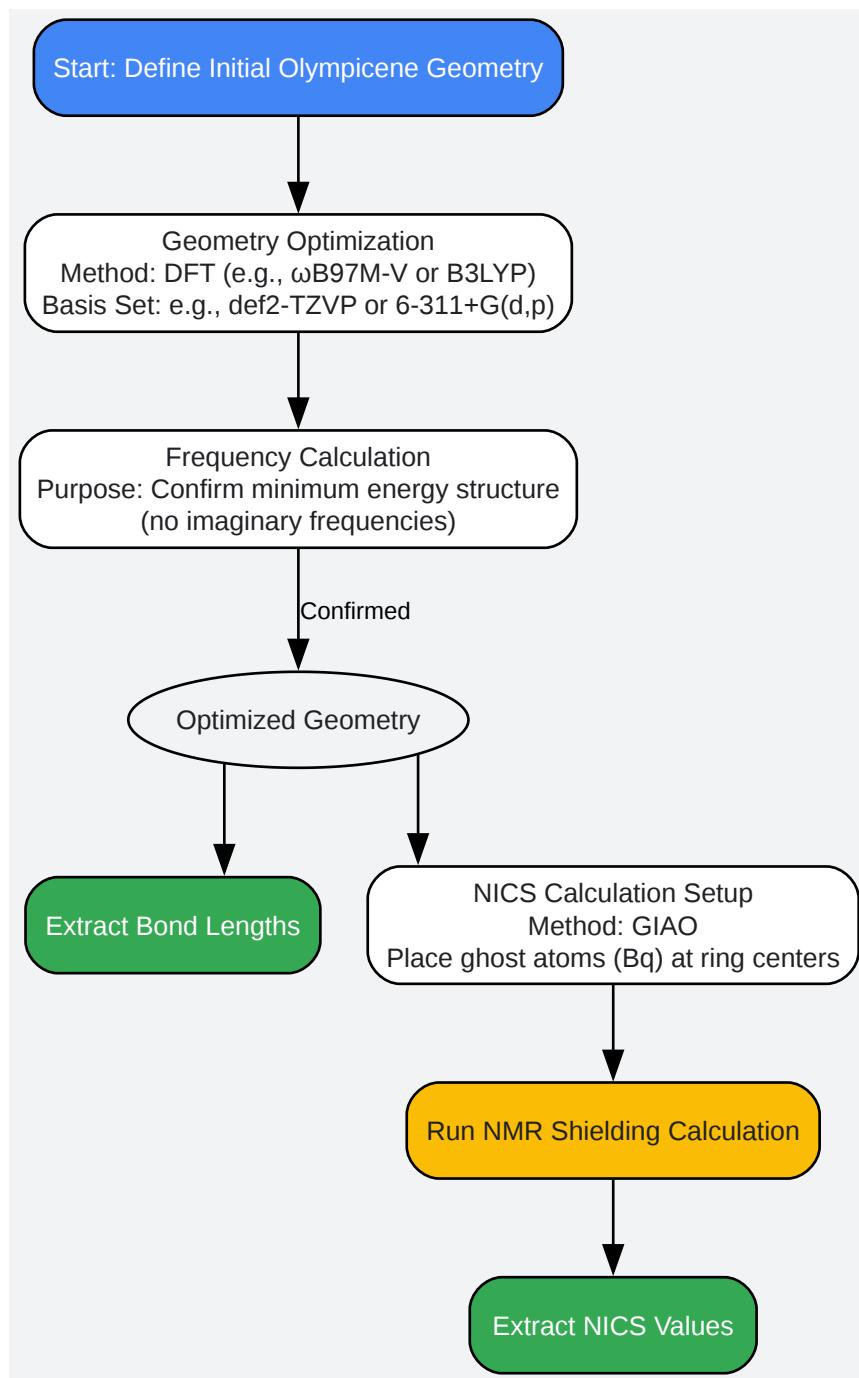
Caption: Generalized workflow for the synthesis of **olympicene**.

Protocol Summary:

- Wittig Reaction: Pyrene-4-carboxaldehyde is reacted with a phosphorus ylide (generated from triphenylphosphine and ethyl bromoacetate) in toluene to form an α,β -unsaturated ester.[1]
- Hydrogenation: The double bond of the ester is reduced using catalytic hydrogenation (H_2 with Pd/C) in ethyl acetate.[1]
- Hydrolysis and Acylation: The resulting ester is hydrolyzed to a carboxylic acid with potassium hydroxide (KOH), followed by conversion to the acid chloride using thionyl chloride ($SOCl_2$).[1]
- Friedel-Crafts Acylation: An intramolecular Friedel-Crafts reaction is induced using a Lewis acid like aluminum chloride ($AlCl_3$) in dichloromethane, leading to cyclization and the formation of a ketone precursor.[1]
- Reduction: The final step involves the reduction of the ketone group to a methylene group to yield **olympicene**.

Computational Protocol for Aromaticity Analysis

Theoretical studies are essential for quantifying the aromaticity of molecules like **olympicene**. Density Functional Theory (DFT) is a widely used method for this purpose. A typical workflow for calculating geometry, bond lengths, and NICS values is described below.



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Caption: Workflow for computational analysis of **olympicene**'s aromaticity using DFT.

Protocol Details:

- Geometry Optimization: The molecular structure of **olympicene** is optimized to find its lowest energy conformation. This is typically performed using a DFT functional like B3LYP or

ω B97M-V with a basis set such as def2-TZVP.

- Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum, confirmed by the absence of imaginary frequencies.
- Bond Length Analysis: Carbon-carbon bond lengths are measured from the optimized geometry to assess the degree of bond length equalization.^[5]
- NICS Calculation: Using the optimized geometry, a magnetic shielding calculation is performed. The Gauge-Independent Atomic Orbital (GIAO) method is standard.^[6] Ghost atoms are placed at the geometric center of each ring (and typically 1 Å above the center for NICS(1) values) to calculate the nucleus-independent chemical shifts.

Conclusion

Olympicene serves as an exemplary case study in the principles of aromaticity in polycyclic systems. Its 18 π -electron framework conforms to Hückel's $4n+2$ rule, establishing its aromatic character. This is quantitatively supported by computational analyses of its molecular structure, which reveal significant bond length equalization, a key indicator of electron delocalization. While specific NICS and ASE values for the parent molecule require further reporting in the literature, comparisons with analogous PAHs strongly suggest a high degree of aromatic stabilization. The detailed synthetic and computational protocols outlined herein provide a framework for the continued investigation of **olympicene** and its derivatives, which hold promise for advancements in materials science and electronic applications.

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